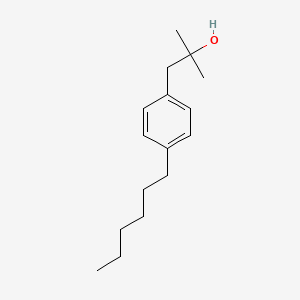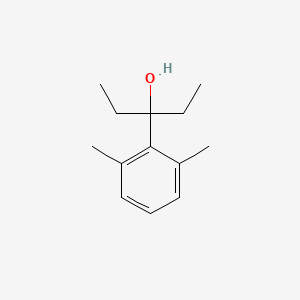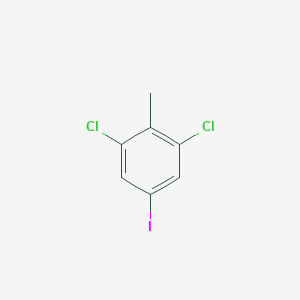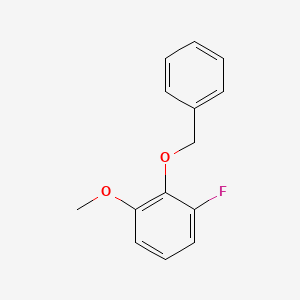
1-(4-Hexylphenyl)-2-methyl-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hexylphenyl)-2-methyl-2-propanol, commonly known as 4-Hexylphenyl 2-methyl-2-propanol, is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a characteristic odor and low volatility. 4-Hexylphenyl 2-methyl-2-propanol has been used in various studies to investigate the mechanism of action of certain compounds, biochemical and physiological effects, and to provide insight into the advantages and limitations for lab experiments.
Applications De Recherche Scientifique
4-Hexylphenyl 2-methyl-2-propanol has been used in a variety of scientific research applications. It has been used in studies to investigate the mechanism of action of certain compounds, biochemical and physiological effects, and to provide insight into the advantages and limitations for lab experiments. It has also been used in studies to investigate the effects of different concentrations of 4-hexylphenyl 2-methyl-2-propanol on the growth of various microorganisms. Additionally, it has been used in studies to investigate the effects of 4-hexylphenyl 2-methyl-2-propanol on the structure and function of proteins.
Mécanisme D'action
The mechanism of action of 4-Hexylphenyl 2-methyl-2-propanol is not fully understood, however, it is believed that the compound works by disrupting the structure of proteins. This disruption can lead to changes in the function and activity of the proteins, which can in turn lead to changes in the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Hexylphenyl 2-methyl-2-propanol are not fully understood, however, studies have shown that it can have a variety of effects on the body. In studies, 4-Hexylphenyl 2-methyl-2-propanol has been shown to have an inhibitory effect on the growth of certain microorganisms, as well as an inhibitory effect on the activity of certain enzymes. Additionally, it has been shown to have an inhibitory effect on the activity of certain hormones, such as cortisol and epinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
4-Hexylphenyl 2-methyl-2-propanol has several advantages and limitations for use in lab experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and does not degrade easily. However, it is important to note that 4-Hexylphenyl 2-methyl-2-propanol can be toxic if ingested, and should be handled with care. Additionally, the effects of 4-Hexylphenyl 2-methyl-2-propanol can vary depending on the concentration and the type of organism being studied.
Orientations Futures
The potential future directions for 4-Hexylphenyl 2-methyl-2-propanol are numerous. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to investigate the effects of different concentrations of 4-Hexylphenyl 2-methyl-2-propanol on the growth of various microorganisms. Another potential direction is to investigate the effects of 4-Hexylphenyl 2-methyl-2-propanol on the structure and function of proteins. Additionally, further research could be done to explore the potential applications of 4-Hexylphenyl 2-methyl-2-propanol in drug development and other medical applications.
Méthodes De Synthèse
4-Hexylphenyl 2-methyl-2-propanol can be synthesized by a variety of methods, including the direct alkylation of propanol with 4-hexylphenol, the reaction of 4-hexylphenol and 2-methyl-2-propanol in the presence of a base, and the reaction of 4-hexylphenol and 2-methyl-2-propanol in the presence of a catalyst. The direct alkylation method is the most commonly used method, as it is the most efficient and cost-effective. The reaction of 4-hexylphenol and 2-methyl-2-propanol in the presence of a base requires an excess of 4-hexylphenol, which can be expensive. The reaction of 4-hexylphenol and 2-methyl-2-propanol in the presence of a catalyst is the most expensive method, as it requires a large amount of catalyst.
Propriétés
IUPAC Name |
1-(4-hexylphenyl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-4-5-6-7-8-14-9-11-15(12-10-14)13-16(2,3)17/h9-12,17H,4-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNZTEJGZGVOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hexylphenyl)-2-methyl-2-propanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyloxycalix[6]arene](/img/structure/B6289091.png)


![4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B6289103.png)









![Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV), 98%](/img/structure/B6289172.png)